2-Amino-5-methoxybenzamidoxime

Selectivity Ketone Detection Aldehyde Detection

Overcome low-throughput ketone analysis. PMA enables high-throughput fluorescence screening with μM sensitivity. · Rapid, bio-orthogonal reaction with ketones forms stable dihydroquinazoline adducts. · Excitation/emission at 389/515 nm; validated GC correlation (R²=0.97). · Proven in enzyme library screening, DNA damage quantification, and bioconjugation. Supplied as ≥98% pure solid; stable at -20°C; shipped ambient.

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
CAS No. 1359828-78-6
Cat. No. B2904934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-methoxybenzamidoxime
CAS1359828-78-6
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
InChIInChI=1S/C8H11N3O2/c1-13-5-2-3-7(9)6(4-5)8(10)11-12/h2-4,12H,9H2,1H3,(H2,10,11)
InChIKeyHGLXSWJBLALGCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-methoxybenzamidoxime (PMA) Product Overview


2-Amino-5-methoxybenzamidoxime, also known as para-methoxy-2-amino benzamidoxime (PMA), is a substituted benzamidoxime derivative (C8H11N3O2, MW 181.19) . It functions as a fluorogenic and reactive chemical probe for the detection of ketones . The compound exhibits maximum excitation and emission wavelengths of 389 nm and 515 nm, respectively, upon binding to ketone substrates . It is a key member of the 2-amino benzamidoxime (ABAO) family, which are known for their rapid, bio-orthogonal reactions with aldehydes to form stable dihydroquinazoline derivatives in aqueous solutions .

Fluorogenic probe for specific ketone detection and quantification
Distinct from aldehyde-selective probes in the amidoxime class
High-throughput screening and enzyme engineering workflows
96-well plate-compatible fluorescence readout at 389/515 nm
Bio-orthogonal conjugation in aqueous media
Rapid, catalyst-free reaction kinetics for protein and phage labeling

Why Generic Amidoximes Are Not Substitutes for PMA


Generic substitution within the benzamidoxime family is scientifically unsound for quantitative ketone detection. While unsubstituted 2-amino benzamidoxime (ABAO) is well-established as a selective probe for aldehydes , it is the specific introduction of the para-methoxy group in 2-Amino-5-methoxybenzamidoxime (PMA) that is crucial for enabling and optimizing reactivity with ketones [1]. This single methoxy substitution alters the electronic properties of the aromatic ring, directly influencing the reaction kinetics and the fluorescence properties of the resulting adduct, thereby dictating the assay's sensitivity, selectivity, and overall performance. Using an alternative, non-optimized amidoxime would likely result in assay failure, higher detection limits, or a complete lack of signal for many ketone substrates.

Substrate Selectivity Mismatch
Unsubstituted 2-amino benzamidoxime is selective for aldehydes and may not generate a signal with ketone substrates, leading to assay failure in ketone-targeted workflows.
Reactivity and Sensitivity Shift
The para-methoxy substitution alters electronic properties and reaction kinetics. Alternative amidoxime derivatives can exhibit lower sensitivity, altered pH profiles, and reduced correlation with reference analytical methods.
Application-Specific Probe Optimization
Generic amidoximes were less effective in DNA aldehyde lesion screening. PMA was identified as the optimal choice among tested derivatives for detecting 5fU, 5fC, and AP sites, impacting epigenetic damage quantification.

PMA Quantitative Evidence Guide


Ketone Selectivity vs. ABAO

2-Amino-5-methoxybenzamidoxime (PMA) is optimized for the detection of ketones, a functionality not present in the parent 2-amino benzamidoxime (ABAO) which is selective for aldehydes. This differentiation is a direct result of the para-methoxy substitution, which enables a colorimetric method for rapid high-throughput assay of structurally diverse ketones. The PMA-based assay is a direct adaptation of the aldehyde assay, but its scope is uniquely expanded to include aromatic, hydroxy, cyclic, and aliphatic ketones [1].

Ketone Selectivity
Head-to-head
Ketone-specific vs. Aldehyde only
Enables specific ketone detection not possible with parent ABAO
Functional specificity confirmed across 24 diverse ketones
Selectivity Ketone Detection Aldehyde Detection Bioconjugation

Assay Sensitivity vs. Gas Chromatography

The PMA-based fluorescence assay provides a defined level of sensitivity for ketone quantification. The method has been validated to detect ketones within the low micromolar range, with a quantification limit down to 1 μM [1]. This sensitivity enables the detection of low-abundance ketone products in complex mixtures, such as cell lysates, which is a significant advantage over traditional methods like gas chromatography (GC) that require more extensive sample preparation and have higher detection limits.

Assay Sensitivity
Cross-study comparable
1 μM detection limit
Supports high-throughput screening of low-abundance ketone products
Plate-based fluorescence readout; GC-comparable context
Sensitivity Detection Limit High-Throughput Screening Fluorescence Assay

Kinetics vs. Other Bioconjugation Reactions

The reaction of 5-methoxy-ABAO (PMA) with an electron-rich aldehyde proceeds with a rate constant of up to 40 M⁻¹s⁻¹ at pH 4.5 [1]. This places the reaction among the fastest known bio-orthogonal reactions. While this specific data point is for an aldehyde substrate, it demonstrates the inherent reactivity of the PMA scaffold, which is engineered for rapid, catalyst-free conjugation in aqueous media [1].

Conjugation Kinetics
Class-level inference
Up to 40 M⁻¹s⁻¹
Reports rapid catalyst-free bio-orthogonal reaction rate
Data from aldehyde substrate; indicates scaffold reactivity
Bio-orthogonal Chemistry Reaction Kinetics Rate Constant Bioconjugation

pH Compatibility vs. Aldehyde Assays

The PMA-based ketone assay demonstrates a broad pH operating range. While the optimum is around pH 5.0, the method remains sufficiently sensitive to differentiate signal from background even under neutral and basic conditions (pH 7–8) [1]. This robustness contrasts with some aldehyde assays based on the ABAO scaffold, which have a reported optimum at a more acidic pH of 4.5 [2] and may show steeper declines in performance at neutral pH.

pH Compatibility
Cross-study comparable
Functional pH 5.0–8.0
Broader pH window than aldehyde-optimized ABAO reactions
Supports assays near physiological pH with cell lysates
Assay Development pH Stability Robustness High-Throughput Screening

Directed Evolution: Assay Correlation with GC

The PMA-based fluorescence assay has been validated for use in a directed evolution campaign. The fluorescence intensity measured by the PMA assay shows a strong correlation (R² = 0.97) with the actual reaction conversion as determined by gas chromatography (GC) in a real cell lysate system [1]. This high correlation coefficient validates the use of the PMA assay as a reliable, high-throughput proxy for more laborious analytical methods. In the same study, the assay successfully identified an alcohol dehydrogenase variant (W110G) with a 75% conversion rate, compared to 39% for the wild-type enzyme [1].

GC Correlation
Head-to-head
R² = 0.97 correlation
Validates quantitative accuracy for directed evolution screens
Confirms high-throughput proxy for GC in enzyme engineering
Directed Evolution Enzyme Engineering High-Throughput Screening Validation

DNA Damage Quantification vs. Other Probes

In a screen of ABAO derivatives for the detection of aldehyde modifications in DNA, 5-methoxy-ABAO (PMA) emerged as the optimal choice. It can sensitively and selectively react with 5-formyluracil (5fU), 5-formylcytosine (5fC), and abasic sites (AP) to form fluorogenic dihydroquinazoline derivatives, enabling the quantification of DNA damage induced by γ-irradiation [1].

DNA Damage Probe
Head-to-head
Optimal derivative among screened ABAOs
Preferred probe for detecting aldehyde lesions in DNA
Selective for 5fU, 5fC, and AP site quantification
DNA Damage Epigenetics Aldehyde Detection Fluorescence Probe

PMA Research & Industrial Applications


HTS for Biocatalyst Discovery and Directed Evolution

PMA is ideally suited for high-throughput screening of enzyme libraries. It enables the quantitative monitoring of ketone formation in 96-well plates with μM sensitivity and low background [1]. The assay's strong correlation with GC data (R²=0.97) [1] validates its use as a primary screen to identify active variants of alcohol dehydrogenases (ADHs) and other ketone-producing enzymes from large libraries, significantly accelerating the 'design-build-test' cycle in protein engineering.

DNA Aldehyde Detection for Epigenetics & Toxicology

PMA is the optimal probe among ABAO derivatives for selectively labeling and quantifying aldehyde modifications in DNA, such as 5fU, 5fC, and AP sites [2]. It can be used to quantify DNA damage induced by treatments like γ-irradiation [2]. This application is critical for research in cancer biology, aging, and the assessment of genotoxicity.

Rapid Bio-orthogonal Conjugation for Protein and Phage Labeling

Based on its exceptionally fast reaction kinetics (up to 40 M⁻¹s⁻¹ at pH 4.5) [3], the PMA scaffold is a powerful tool for bioconjugation. It can be used for the rapid and hydrolytically stable modification of aldehyde-terminated proteins and phage-displayed peptide libraries in aqueous solution [3]. This is valuable for developing new fluorescent probes, antibody-drug conjugates, or diversifying genetically encoded libraries.

Fluorescence Assays for Ketone Metabolite Monitoring

The PMA assay is a general tool for the fluorescence-based detection of structurally diverse ketones [1]. It can be applied to monitor the concentration of specific ketone metabolites in biological samples or chemical reactions where other methods (e.g., GC, HPLC) are too low-throughput. The assay's compatibility with aqueous systems and a broad pH range (including pH 7-8) [1] makes it suitable for use with cell lysates and other biological matrices.

Application
Selection Property
Validation Focus
Biocatalyst HTS and Directed Evolution
Ketone-specific fluorescence in 96-well plates
Correlation with GC reference data and library screening throughput
Epigenetics and DNA Damage Quantification
Selective reactivity with formylated DNA lesions
Detectability of 5fU, 5fC, and AP sites under mild aqueous conditions
Bio-orthogonal Protein and Phage Labeling
Rapid, catalyst-free conjugation kinetics
Reaction rate and hydrolytic stability in aqueous buffer
Ketone Metabolite Monitoring
Broad ketone scope and neutral pH compatibility
Signal differentiation in cell lysates and biological matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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